molecular formula C9H11NO3 B8457603 Methyl 5-(1-hydroxyethyl)picolinate

Methyl 5-(1-hydroxyethyl)picolinate

Cat. No.: B8457603
M. Wt: 181.19 g/mol
InChI Key: VOAQPGSDZYDAHA-UHFFFAOYSA-N
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Description

Methyl 5-(1-hydroxyethyl)picolinate is a heterocyclic ester derivative characterized by a picolinate backbone substituted with a hydroxethyl group at the 5-position and a methyl ester at the 2-position. This compound belongs to the broader class of picolinic acid derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and material science.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-(1-hydroxyethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6(11)7-3-4-8(10-5-7)9(12)13-2/h3-6,11H,1-2H3

InChI Key

VOAQPGSDZYDAHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-hydroxyethyl)picolinate can be achieved through several synthetic routes. One common method involves the reaction of 5-(1-hydroxyethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-hydroxyethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Oxidation: 5-(1-carboxyethyl)pyridine-2-carboxylic acid.

    Reduction: Methyl 5-(1-hydroxyethyl)piperidine-2-carboxylate.

    Substitution: 5-(1-hydroxyethyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 5-(1-hydroxyethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(1-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-(1-hydroxyethyl)picolinate can be contextualized against related picolinate derivatives, as outlined below:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₉H₁₁NO₄ 197.19 5-(1-hydroxyethyl), 2-methyl ester Hypothesized solubility enhancement; potential bioactivity (untested) N/A
Ethyl 5-(hydroxymethyl)picolinate C₉H₁₁NO₃ 181.19 5-(hydroxymethyl), 2-ethyl ester Structural similarity (0.88); used in heterocyclic synthesis
Methyl 5-hydroxy-4-methylpicolinate C₈H₉NO₃ 167.16 5-hydroxy, 4-methyl, 2-methyl ester High purity (95+%); sold as a heterocyclic building block
Methyl 3-fluoro-5-hydroxypicolinate C₇H₆FNO₃ 171.13 3-fluoro, 5-hydroxy, 2-methyl ester Fluorine enhances metabolic stability; pharmaceutical intermediate
Methyl 5-bromo-3-methylpicolinate C₈H₈BrNO₂ 244.06 5-bromo, 3-methyl, 2-methyl ester Halogenated analog; used in cross-coupling reactions

Key Observations :

This may improve solubility but complicate stereoselective synthesis . Halogenated derivatives (e.g., 5-bromo analogs) exhibit higher reactivity in Suzuki-Miyaura couplings, whereas fluorinated derivatives (e.g., Methyl 3-fluoro-5-hydroxypicolinate) are prized for their metabolic stability in drug design .

Synthetic Challenges :

  • The synthesis of this compound may require multi-step protocols involving hydroxylation of pre-functionalized picolinates (e.g., 5-vinyl or 5-acetyl intermediates), paralleling methods for Ethyl 5-(hydroxymethyl)picolinate .

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